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Introduction
Derivatives of 4-(3-Methoxyphenyl)aniline represent a significant class of compounds in

medicinal chemistry and materials science. Their structural framework, characterized by a

biphenyl ether linkage with a methoxy and an aniline moiety, serves as a versatile scaffold for

the development of novel therapeutic agents and functional materials. The precise three-

dimensional arrangement of atoms and molecules within the crystal lattice of these derivatives

dictates their physicochemical properties, including solubility, stability, and bioavailability.

Moreover, the crystal structure provides invaluable insights into intermolecular interactions that

govern molecular recognition at biological targets. This guide offers a comprehensive

exploration of the crystal structure of 4-(3-Methoxyphenyl)aniline derivatives, intended for

researchers, scientists, and drug development professionals. We will delve into the

methodologies for crystal growth and X-ray diffraction analysis, dissect the key structural

features and intermolecular interactions, and explore the critical relationship between crystal

structure and biological activity.

I. Synthesis and Crystallization: From Molecule to
Single Crystal
The journey to elucidating the crystal structure of a 4-(3-Methoxyphenyl)aniline derivative

begins with its synthesis and subsequent crystallization. The synthetic route typically involves

cross-coupling reactions to form the core biphenyl or aniline linkage, followed by functional

group manipulations to introduce desired substituents.
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Experimental Protocol: Synthesis of a Representative
Derivative
A common synthetic approach involves the reaction of a substituted aniline with a

methoxyphenyl derivative. For instance, the synthesis of N-(4-methoxyphenyl)picolinamide

involves the acylation of 4-methoxyaniline with picolinoyl chloride.[1]

Step-by-step methodology:

Dissolve 4-methoxyaniline in a suitable aprotic solvent, such as dichloromethane, under an

inert atmosphere.

Add a base, for example, triethylamine or pyridine, to the solution to act as an acid

scavenger.

Slowly add a solution of the desired acyl chloride (e.g., picolinoyl chloride) in the same

solvent to the reaction mixture at a controlled temperature, often 0 °C to room temperature.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, quench the reaction with an aqueous solution, such as 10% sodium

bicarbonate.[1]

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt

(e.g., MgSO4), and concentrate it under reduced pressure.

Purify the crude product by recrystallization or column chromatography to obtain the final

compound.

Crystal Growth: The Art and Science of Obtaining High-
Quality Crystals
Obtaining single crystals of sufficient quality is often the most challenging step in X-ray

crystallography.[2] For 4-(3-Methoxyphenyl)aniline derivatives, slow evaporation of a

saturated solution is a widely successful technique.[2]

Key considerations for crystal growth:
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Solvent Selection: The choice of solvent is critical. The ideal solvent or solvent mixture

should provide moderate solubility for the compound. Common choices include toluene,

methanol, acetone, and ethyl acetate.[2] The goal is to create a supersaturated solution from

which the compound will slowly precipitate as well-ordered crystals.

Evaporation Rate: A slow and controlled evaporation rate is crucial for the growth of large,

well-defined crystals. This can be achieved by covering the container with a perforated film

or placing it in a larger, sealed container with a small amount of a more volatile solvent.

Temperature: Temperature can influence both solubility and the kinetics of crystal growth. In

some cases, slow cooling of a saturated solution can also yield high-quality crystals.

II. X-ray Crystallography: Unveiling the Three-
Dimensional Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise

three-dimensional arrangement of atoms in a crystalline solid.[2] The fundamental principle

involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the

resulting diffraction pattern. The angles and intensities of the diffracted beams are directly

related to the electron density distribution within the crystal's unit cell, allowing for the

reconstruction of the molecular structure.[2]

Experimental Workflow: From Crystal to Refined
Structure
The process of determining a crystal structure using SCXRD involves several key steps, as

illustrated in the following workflow diagram.
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Caption: Experimental workflow for single-crystal X-ray diffraction.

Key steps in the workflow:

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and

mounted on a goniometer head.
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Data Collection: The crystal is typically flash-cooled to a low temperature (e.g., 100 K) to

minimize thermal vibrations and radiation damage.[2] X-ray diffraction data are collected

using a diffractometer, with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation being

common choices.[2]

Data Processing: The raw diffraction data are processed to determine the unit cell

parameters, space group, and integrated intensities of the reflections.

Structure Solution and Refinement: The initial crystal structure is solved using direct methods

or Patterson methods. The atomic positions and thermal parameters are then refined using a

least-squares minimization process to achieve the best fit between the observed and

calculated structure factors.

III. Structural Analysis: Deciphering Molecular
Conformation and Intermolecular Interactions
The crystal structure of a 4-(3-Methoxyphenyl)aniline derivative reveals a wealth of

information about its molecular conformation and the non-covalent interactions that govern its

packing in the solid state.

Molecular Conformation
The conformation of these derivatives is largely defined by the dihedral angles between the

aromatic rings. For example, in the crystal structure of 4-methoxy-N-phenylaniline, the two

benzene rings are oriented at a dihedral angle of 59.9 (2)°.[3] In contrast, for a derivative like

N-(4-methoxyphenyl)picolinamide, the dihedral angle between the pyridine and benzene rings

is much smaller at 14.25 (5)°, indicating a more planar conformation.[1] The orientation of the

methoxy group relative to its attached phenyl ring is another important conformational feature.

Intermolecular Interactions
The packing of molecules in the crystal lattice is stabilized by a network of intermolecular

interactions. Understanding these interactions is crucial as they can influence the compound's

physical properties and biological activity.

Hydrogen Bonding: The aniline moiety provides a hydrogen bond donor (N-H), which can

interact with various acceptors. In the crystal structure of 4-methoxyanilinium chloride 4-
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methoxy aniline, N-H···Cl hydrogen bonds form a one-dimensional supramolecular ladder.[4]

In other derivatives, N-H···O and N-H···N hydrogen bonds are commonly observed.[5]

π-Interactions: The aromatic rings of 4-(3-Methoxyphenyl)aniline derivatives readily

participate in π-stacking and C-H···π interactions. In the crystal structure of 4-methoxy-N-

phenylaniline, the packing is stabilized by a network of C—H⋯π and N—H⋯π interactions.

[3] Similarly, C—H⋯π interactions link molecules into a three-dimensional network in the

crystal of 4-(3-methoxyphenyl)-2,6-diphenylpyridine.[6]

van der Waals Forces: These non-specific interactions also contribute significantly to the

overall stability of the crystal packing.

Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular

interactions in a crystal. The Hirshfeld surface is mapped with properties such as dnorm, which

highlights regions of close intermolecular contacts. For instance, in the crystal structure of an

iron(II) complex containing a 3-bromo-4-methoxyphenyl substituent, Hirshfeld analysis revealed

that H⋯H (34.2%), H⋯C/C⋯H (25.2%), and H⋯Br/Br⋯H (13.2%) contacts are the most

significant.[7] This type of analysis provides a quantitative breakdown of the contributions of

different interactions to the crystal packing.

IV. Structure-Activity Relationship (SAR): Linking
Crystal Structure to Biological Function
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For

4-(3-Methoxyphenyl)aniline derivatives, understanding their crystal structure can provide

critical insights for the rational design of more potent and selective drug candidates.

Conformational Effects on Receptor Binding
The conformation of a molecule in its crystalline state can often provide a good approximation

of its low-energy conformation in solution and, by extension, its bioactive conformation when

bound to a biological target. The dihedral angles between the aromatic rings and the orientation

of key functional groups, such as the methoxy and aniline moieties, can significantly influence

how a molecule fits into the binding pocket of a receptor or enzyme.
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Role of Intermolecular Interactions in Drug-Target
Recognition
The same types of intermolecular interactions that stabilize the crystal lattice—hydrogen bonds,

π-interactions, and hydrophobic contacts—are also fundamental to drug-target recognition. By

analyzing the intermolecular interactions in the crystal structure, medicinal chemists can

identify key pharmacophoric features and design new derivatives with enhanced binding

affinity. For example, the ability of the aniline N-H group to act as a hydrogen bond donor is a

critical feature in many biologically active aniline derivatives.

Case Study: 4-(3-Methoxyphenyl)aniline Derivatives as
Kinase Inhibitors
Many derivatives of 4-phenoxyaniline, a structurally related class of compounds, have been

developed as potent kinase inhibitors.[8] The structure-activity relationship (SAR) for these

compounds often reveals the importance of specific substitution patterns on the aromatic rings

for achieving high inhibitory potency. For instance, in a series of 3-cyano-4-

(phenoxyanilino)quinolines, the presence of alkoxy groups at specific positions on the quinoline

ring leads to the best activity.[8] These insights, gleaned from SAR studies, can be rationalized

by examining the crystal structures of inhibitor-kinase complexes, which reveal the precise

interactions responsible for binding.

The following table summarizes the crystallographic data for a selection of 4-(3-
Methoxyphenyl)aniline and related derivatives, providing a basis for comparing their solid-

state structures.
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Compound
Crystal
System

Space Group
Key
Intermolecular
Interactions

Reference

4-Methoxy-N-

phenylaniline
Orthorhombic Pbca

C—H⋯π, N—

H⋯π
[3]

4-(3-

Methoxyphenyl)-

2,6-

diphenylpyridine

Monoclinic I2/a C—H⋯π [6]

4-Methoxy-3-

(trifluoromethyl)a

niline

Orthorhombic Pbca
N—H⋯F, N—

H⋯N, C—H⋯F
[9]

N-(4-

Methoxyphenyl)p

icolinamide

Monoclinic P21/n
C—H⋯π,

Hydrogen bonds
[1]

V. Conclusion
The study of the crystal structure of 4-(3-Methoxyphenyl)aniline derivatives provides a

fundamental understanding of their solid-state properties and offers crucial insights for their

application in drug discovery and materials science. Single-crystal X-ray diffraction, coupled

with advanced analytical techniques like Hirshfeld surface analysis, allows for a detailed

characterization of molecular conformation and intermolecular interactions. This knowledge is

paramount for establishing robust structure-activity relationships, enabling the rational design

of new derivatives with optimized properties. As the demand for novel therapeutics and

functional materials continues to grow, the in-depth structural analysis of these versatile

scaffolds will remain a cornerstone of modern chemical research.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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